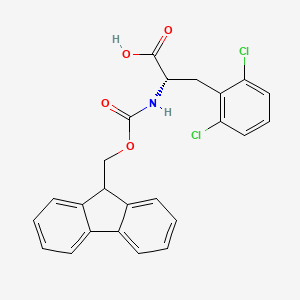

Fmoc-2,6-Dichloro-L-Phenylalanine

Description

BenchChem offers high-quality Fmoc-2,6-Dichloro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-Dichloro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGFAGFXKMPGS-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2,6-Dichloro-L-Phenylalanine chemical structure and properties

Optimizing Peptide Therapeutics via Steric & Electronic Modulation

Executive Summary

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl2-Phe-OH) is a highly specialized non-canonical amino acid used in the development of peptide therapeutics to overcome two primary failure modes: proteolytic instability and conformational entropy .

By introducing chlorine atoms at the ortho positions (2,6) of the phenyl ring, this residue creates a distinct steric and electronic profile. The steric bulk restricts rotation around the

This guide details the physicochemical properties, strategic applications in medicinal chemistry, and the optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to handle this sterically demanding building block.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-( |

| CAS Number | 1260615-94-8 |

| Molecular Formula | |

| Molecular Weight | 456.32 g/mol |

| Protecting Group | Fmoc (Base-labile) |

| Chirality | L-Configuration (S) |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Appearance | White to off-white crystalline powder |

Structural Implications

The 2,6-dichloro substitution pattern is critical. Unlike 3,4-dichloro substitution, which extends the hydrophobic reach, the 2,6-pattern creates a "molecular shield" around the peptide backbone.

-

Steric Clash: The chlorine atoms clash with the backbone amide protons, severely restricting the conformational space (Ramachandran plot) of the residue. This is often used to induce or stabilize turn structures.

-

Electronic Effect: The chlorines pull electron density from the phenyl ring (

-induction), reducing the potential for cation-

Strategic Utility in Drug Design

Metabolic Armor (Proteolytic Resistance)

Native Phenylalanine is a common target for chymotrypsin-like proteases. The introduction of bulky halogens at the 2,6-positions sterically prevents the protease catalytic triad from accessing the scissile bond. Furthermore, the deactivated ring prevents metabolic oxidation, significantly extending the in vivo half-life (

Conformational Locking

In rational drug design, flexible peptides often suffer from an entropy penalty upon binding. Incorporating Fmoc-2,6-Cl2-Phe-OH pre-organizes the peptide into a bioactive conformation. This "rigidification" minimizes the entropy loss upon binding, theoretically improving the affinity constant (

Technical Workflow: Solid-Phase Peptide Synthesis (SPPS)

The Challenge: Steric Hindrance

Senior Scientist Note: The 2,6-dichloro substitution creates significant steric hindrance near the carboxylic acid. Standard coupling protocols (e.g., HBTU/DIEA for 45 mins) often fail, leading to deletion sequences. The Fmoc group itself adds bulk, making the activation and nucleophilic attack slower.

Optimized Coupling Protocol

To ensure quantitative coupling, we utilize a "High-Power" activation strategy.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is added to suppress racemization and catalyze the reaction.

-

Solvent: DMF (N,N-Dimethylformamide) is preferred over DCM to ensure solubility of the activated ester.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 minutes.

-

Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash extensively (5x DMF).

-

Activation (The Critical Step):

-

Dissolve Fmoc-2,6-Cl2-Phe-OH (4.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add DIEA (Diisopropylethylamine, 8.0 eq) immediately before adding to the resin.

-

Pre-activation time: 30-60 seconds (do not exceed, to avoid racemization).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Reaction Time: 2 to 4 hours at room temperature.

-

Optional: Microwave assistance (75°C for 10 mins) can drive the reaction, but risks racemization due to the electron-withdrawing chlorines. Use with caution.

-

-

Monitoring:

-

Kaiser Test: May give false negatives due to steric shielding of the amine.

-

Chloranil Test: More sensitive for secondary amines or hindered primaries.

-

Micro-cleavage (Gold Standard): Cleave a small resin sample (TFA/H2O/TIS) and analyze via LC-MS to confirm complete coupling.

-

-

Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences.

Deprotection of Fmoc-2,6-Cl2-Phe-OH

Removing the Fmoc group from this bulky residue can also be slow.

-

Standard: 20% Piperidine in DMF.[1]

-

Enhanced: 20% Piperidine + 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, non-nucleophilic base that accelerates deprotection in hindered environments.

Visualizing the Workflow

SPPS Decision Logic for Hindered Residues

The following diagram illustrates the decision matrix for coupling Fmoc-2,6-Cl2-Phe-OH, highlighting the "Self-Validating" checkpoints.

Caption: Optimized SPPS workflow for sterically hindered Fmoc-2,6-Cl2-Phe-OH, including critical LC-MS validation loops.

Structural Steric Shielding

This diagram visualizes the conceptual impact of the 2,6-dichloro substitution on protease access.

Caption: Mechanism of proteolytic resistance: 2,6-dichloro substituents physically block protease access to the peptide backbone.

References

-

PubChem. (n.d.). Fmoc-2,6-dichloro-L-phenylalanine. National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved February 12, 2026, from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved February 12, 2026, from [Link]

Sources

Fmoc-2,6-dichloro-Phe-OH CAS number and molecular weight

Part 1: Executive Summary & Chemical Identity

Fmoc-2,6-dichloro-L-phenylalanine is a highly specialized, non-canonical amino acid derivative used in the engineering of protease-resistant peptides and peptidomimetics. Unlike standard phenylalanine, the 2,6-dichloro substitution pattern introduces significant steric bulk and electronic modulation at the aromatic ring. This modification is critical for restricting conformational freedom (atropisomerism) and enhancing metabolic stability by blocking chymotrypsin-like proteolytic cleavage.

Core Chemical Data

| Property | Specification |

| Chemical Name | N-Fmoc-2,6-dichloro-L-phenylalanine |

| CAS Number (L-isomer) | 1260615-94-8 |

| CAS Number (D-isomer) | 1260590-53-1 |

| Molecular Weight | 456.32 g/mol |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in water |

| Purity Standard | ≥ 98% (HPLC), ≥ 99% ee (Chiral HPLC) |

Part 2: Strategic Application (The "Why")

As researchers, we do not select analogs randomly. The decision to incorporate Fmoc-2,6-dichloro-Phe-OH is driven by three specific mechanistic requirements in drug design:

-

Metabolic Armor (Steric Shielding): The chlorine atoms at the ortho (2,6) positions create a "steric shield" around the peptide backbone. This prevents proteases (which typically require a specific induced fit) from accessing the scissile bond. This is superior to simple para-substitution, which often fails to block enzymatic access effectively.

-

Conformational Locking: The bulk of the 2,6-dichloro group severely restricts rotation around the

bond. This can lock the side chain into a specific rotamer, reducing the entropic penalty of binding to a receptor. It effectively "pre-organizes" the peptide into its bioactive conformation. -

Electronic Modulation &

-Stacking: The electron-withdrawing nature of the chlorines alters the quadrupole moment of the phenyl ring. This reverses the electronic character of the ring center from negative to positive, enabling unique

Part 3: Experimental Protocols (The "How")

Warning: The steric hindrance that provides metabolic stability also makes this residue difficult to couple. Standard protocols using DIC/HOBt often result in deletion sequences.

Protocol A: High-Efficiency Solid Phase Coupling

Objective: Quantitative coupling of Fmoc-2,6-dichloro-Phe-OH to a resin-bound peptide.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for racemization suppression.

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.

-

Deprotection: Remove the Fmoc group from the previous amino acid using 20% Piperidine in DMF (

min).[1] Wash extensively ( -

Activation (The Critical Step):

-

Dissolve Fmoc-2,6-dichloro-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Do not pre-activate for >2 minutes; the active ester is unstable.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate: Shake or vortex for 2 to 4 hours at room temperature. (Standard AA coupling is 45 min; this requires extended time).

-

Optional: For extremely difficult sequences, perform a "double couple" (repeat step 3-4 with fresh reagents).

-

-

Monitoring: Verify coupling completeness using the Kaiser Test (qualitative) or Chloranil Test (for secondary amines). If blue/positive, re-couple.

Protocol B: Solubility Management

This analog is highly hydrophobic.

-

Issue: Precipitation during coupling or purification.

-

Solution: If the solution appears cloudy in DMF, add 10-20% DMSO or NMP to the coupling mixture. This disrupts aggregation without interfering with the HATU activation.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the specific coupling workflow required for this sterically demanding amino acid.

Diagram 1: Structural Logic & Benefits

Caption: Mechanistic impact of 2,6-dichloro substitution on peptide pharmacokinetics and pharmacodynamics.

Diagram 2: SPPS Workflow for Sterically Hindered Amino Acids

Caption: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for Fmoc-2,6-dichloro-Phe-OH.

References

-

PubChem. (n.d.).[2] Fmoc-phenylalanine (General Fmoc-Phe data). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Towards the understanding of halogenation in peptide hydrogels. Materials Advances. Retrieved from [Link]

Sources

The Orthogonal Lock: Steric Control via 2,6-Dichlorophenylalanine

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Peptide Scientists, Structural Biologists

Executive Directive: The "Rotational Lock" Strategy

In the optimization of peptide therapeutics and peptidomimetics, entropy is the enemy of affinity. Native phenylalanine (Phe) side chains enjoy free rotation around the

2,6-Dichlorophenylalanine (2,6-Cl

-

Pre-organize the bioactive conformation (minimizing

). -

Sterically shield the peptide backbone from proteolytic enzymes.

-

Block metabolic hot-spots (para-oxidation) via electronic deactivation and steric bulk.

This guide details the mechanistic basis of this effect, its application in high-affinity ligand design, and the specific solid-phase peptide synthesis (SPPS) protocols required to overcome the steric hindrance during coupling.

Mechanistic Analysis: Sterics & Atropisomerism

The Geometry of Restriction

The primary utility of 2,6-Cl

-

Native Phenylalanine: The aromatic ring rotates rapidly at room temperature. The energy barrier for

rotation is low (< 2 kcal/mol). -

2,6-Cl

-Phe: The van der Waals radius of a Chlorine atom (1.75 Å) is significantly larger than Hydrogen (1.20 Å). When placed at both ortho positions, these atoms clash severely with the

Consequence: The

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with side-chain rotation, contrasting native Phe with the 2,6-dichloro analog.

Caption: Comparison of rotational freedom. Native Phe rotates freely, while 2,6-Cl2-Phe encounters severe steric clashes (A-values > 5 kcal/mol), locking the side chain perpendicular to the backbone.

Applications in Drug Design

Integrin Inhibitors (Case Study)

Integrins (e.g.,

-

The Problem: Flexible hydrophobic groups bind with an entropy penalty.

-

The Solution: Incorporating 2,6-Cl

-Phe locks the aromatic ring into a specific orientation that perfectly complements the hydrophobic pocket of the integrin, leading to nanomolar (nM) potency. The "orthogonal" orientation forces the ring to slot into deep pockets without requiring induced fit.

Metabolic Stability (The "Teflon" Effect)

Phenylalanine residues are primary targets for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, typically at the para position.

-

Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms (

) deactivates the ring towards electrophilic aromatic substitution (oxidation). -

Steric Shielding: The bulk of the ortho-chlorines sterically hinders the approach of metabolic enzymes to the peptide backbone, increasing the half-life (

) of the peptide in plasma.

Experimental Protocols: Synthesis & Handling

Synthesizing peptides with 2,6-Cl

Critical SPPS Modifications

Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

| Parameter | Standard Protocol | Required Protocol for 2,6-Cl |

| Coupling Reagent | HBTU or HCTU | HATU or COMU (Stronger activation required) |

| Base | DIPEA (2-3 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (controlled pH) |

| Temperature | Room Temp | Microwave (50°C) or 75°C (Conventional heating) |

| Coupling Time | 30-60 mins | 2 x 2 hours (Double Coupling mandatory) |

| Resin Choice | Wang or Rink Amide | 2-Chlorotrityl (2-CTC) (Low loading < 0.4 mmol/g recommended) |

Step-by-Step Coupling Workflow

The following workflow ensures quantitative incorporation of the hindered amino acid.

Caption: Optimized SPPS workflow for sterically hindered 2,6-Cl2-Phe. Note the requirement for HATU and potential double coupling.

Troubleshooting "Difficult Sequences"

If the 2,6-Cl

-

Use "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation.

-

Elevated Deprotection: Perform Fmoc removal at 50°C to prevent chain aggregation (beta-sheet formation) which is exacerbated by hydrophobic bulky groups.

References

-

Conformational Restriction in Drug Design

- Title: The Use of Conformational Restriction in Medicinal Chemistry.

- Source: Current Medicinal Chemistry, 2019.

- Significance: Establishes the thermodynamic basis for using restricted analogs to improve potency.

-

Integrin Inhibitor Applications

- Title: Cell adhesion antagonists: synthesis and evaluation of a novel series of phenylalanine based inhibitors.

- Source: Bioorganic & Medicinal Chemistry Letters.

- Significance: Demonstrates the use of substituted phenylalanines in blocking -integrin medi

-

Synthesis of Hindered Peptides

- Title: SPPS of difficult sequences: A comparison of chemical conditions.

- Source: Journal of Peptide Research.

- Significance: Provides the foundational protocols (HATU, elevated temp) for coupling hindered residues.

-

Dopamine D1 Modulators (Boat Conformation)

Sources

An In-depth Technical Guide to the Metabolic Stability of 2,6-Dichlorophenylalanine Containing Peptides

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The therapeutic potential of peptides is often hampered by their rapid degradation in vivo. A prevailing strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance metabolic stability. This guide provides a comprehensive technical overview of the use of 2,6-dichlorophenylalanine as a tool to improve the metabolic resilience of therapeutic peptides. We will delve into the mechanistic underpinnings of proteolytic degradation, explore the specific advantages conferred by dichlorination, and provide detailed, field-proven protocols for assessing the metabolic stability of these modified peptides. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental workflows.

Introduction: The Challenge of Peptide Instability

Peptides have emerged as a promising class of therapeutics due to their high specificity and efficacy.[1] However, their clinical utility is often limited by their susceptibility to proteolytic degradation by enzymes present in biological fluids and tissues.[1][2] This rapid breakdown leads to a short in vivo half-life, necessitating frequent administration and potentially reducing therapeutic efficacy.[3][4]

The primary mechanism of peptide degradation is enzymatic hydrolysis of the peptide bonds, catalyzed by a diverse array of proteases and peptidases.[5] These enzymes are ubiquitous throughout the body, with significant activity in the gastrointestinal tract, blood, liver, and kidneys.[6][7] Key enzyme classes involved in peptide metabolism include aminopeptidases, carboxypeptidases, endopeptidases (such as trypsin and chymotrypsin), and dipeptidyl peptidases.[6][8] Understanding the substrate specificity of these enzymes is crucial for designing peptides with enhanced stability.

To address this challenge, medicinal chemists have developed various strategies to protect peptides from enzymatic cleavage. These approaches include N- and C-terminal modifications, cyclization, incorporation of D-amino acids, and the use of unnatural amino acids.[7][9][10] The incorporation of unnatural amino acids is a particularly powerful strategy as it can introduce steric hindrance and alter the electronic properties of the peptide backbone, thereby preventing recognition and cleavage by proteases.[11]

The Role of 2,6-Dichlorophenylalanine in Enhancing Metabolic Stability

Halogenation has been recognized as a valuable tool in medicinal chemistry to modulate the physicochemical properties of drug candidates, including their metabolic stability.[12][13] The introduction of halogen atoms, particularly on the aromatic side chains of amino acids like phenylalanine, can significantly impact a peptide's resistance to proteolytic degradation.

The incorporation of 2,6-dichlorophenylalanine offers several key advantages:

-

Steric Hindrance: The two chlorine atoms at the ortho positions of the phenyl ring create significant steric bulk. This bulk can physically block the active site of proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds. This steric shield is a primary contributor to the enhanced stability of peptides containing this modified amino acid.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can alter the electronic distribution within the peptide bond. This can make the carbonyl carbon less susceptible to nucleophilic attack by the catalytic residues of proteases, thereby slowing the rate of hydrolysis.[14]

-

Conformational Rigidity: The presence of the bulky dichlorophenyl group can restrict the conformational freedom of the peptide backbone. This can lock the peptide into a conformation that is not recognized by degradative enzymes, further contributing to its stability.[15]

The strategic placement of 2,6-dichlorophenylalanine within a peptide sequence can therefore serve as a robust method to protect against enzymatic degradation and extend the peptide's circulating half-life.

Experimental Assessment of Metabolic Stability

A critical component of developing stabilized peptides is the accurate and reliable assessment of their metabolic stability. A tiered approach, starting with in vitro assays and progressing to more complex biological systems, is typically employed.

In Vitro Stability Assays

In vitro assays provide a controlled environment to assess the intrinsic stability of a peptide in the presence of specific metabolic enzymes or biological matrices.

This assay evaluates the stability of a peptide in blood plasma, which contains a variety of proteases and esterases.[16] It is a crucial first step in predicting in vivo stability.[4]

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for a typical plasma stability assay.

Detailed Protocol: Plasma Stability Assay [16]

-

Preparation:

-

Incubation:

-

In a microcentrifuge tube, add the test peptide to the pre-warmed plasma to achieve a final concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[16]

-

-

Reaction Termination:

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated plasma proteins.[17]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-

Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]

-

Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

-

This assay is crucial for evaluating a peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[18] While proteolysis is the primary degradation pathway for many peptides, CYP-mediated oxidation can also occur, particularly with modified or more lipophilic peptides.

Experimental Workflow: Microsomal Stability Assay

Caption: General workflow for metabolite identification.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the primary analytical tool for this purpose. [18]By comparing the mass spectra of samples at different time points, new peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that allows for the precise identification of the cleavage site. [19][20]

Conclusion and Future Directions

The incorporation of 2,6-dichlorophenylalanine represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. The steric and electronic properties of this unnatural amino acid provide a robust defense against proteolytic degradation, a major hurdle in peptide drug development. The experimental protocols detailed in this guide offer a systematic and reliable framework for evaluating the impact of such modifications.

As the field of peptide therapeutics continues to advance, the use of unnatural amino acids, including halogenated derivatives, will undoubtedly play an increasingly important role. Future research will likely focus on the synergistic effects of combining 2,6-dichlorophenylalanine with other stability-enhancing modifications, as well as exploring a wider range of halogenated amino acids to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. A thorough understanding of the principles and methodologies outlined in this guide will be essential for scientists and researchers working to unlock the full therapeutic potential of peptides.

References

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. National Center for Biotechnology Information. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC. National Center for Biotechnology Information. [Link]

-

Enzymatic Late‐Stage Halogenation of Peptides - PMC. National Center for Biotechnology Information. [Link]

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. National Center for Biotechnology Information. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Taylor & Francis Online. [Link]

-

Peptide metabolism: Identification. Mass Analytica. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. National Center for Biotechnology Information. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. National Center for Biotechnology Information. [Link]

-

Plasma Stability Assay. Creative Bioarray. [Link]

-

Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed. National Center for Biotechnology Information. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

-

Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. National Center for Biotechnology Information. [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. [Link]

-

Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC. National Center for Biotechnology Information. [Link]

-

Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. ACS Publications. [Link]

-

Mass Spectrometric (MS) Analysis of Proteins and Peptides - PubMed. National Center for Biotechnology Information. [Link]

-

Enzymatic synthesis of peptides containing unnatural amino acids - PubMed. National Center for Biotechnology Information. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ReachBio. [Link]

-

Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. [Link]

-

(PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

-

Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. CSIRO Publishing. [Link]

-

Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science. [Link]

-

Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed. National Center for Biotechnology Information. [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry. [Link]

-

New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of a Fluorescent Amino Acid. aapptec. [Link]

-

Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. ACS Publications. [Link]

Sources

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Peptide metabolism: Identification – Mass Analytica [mass-analytica.com]

- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Synthetic Tools for Peptide Medicinal Chemistry | UCI Department of Chemistry [chem.uci.edu]

- 12. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 18. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mass Spectrometric (MS) Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

conformational constraints of ortho-dichloro phenylalanine derivatives

An In-Depth Technical Guide to the Conformational Constraints of Ortho-Dichloro Phenylalanine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Conformational Constraint in Modern Drug Discovery

In the intricate dance of molecular recognition, shape is paramount. A ligand's ability to bind its target with high affinity and selectivity is fundamentally governed by its three-dimensional conformation. Flexible molecules pay a significant entropic penalty upon binding, as they must forfeit a multitude of possible conformations to adopt the single, bioactive one.[1] Consequently, the rational design of conformationally constrained molecules—ligands pre-organized into their bioactive shape—has become a cornerstone of modern medicinal chemistry. By reducing flexibility, we can enhance binding affinity, improve selectivity, and increase metabolic stability, transforming a promising but floppy peptide or small molecule into a potent therapeutic candidate.[1][2]

Phenylalanine, with its versatile aromatic side chain, is a frequent component of bioactive peptides and peptidomimetics.[3] However, its rotational freedom around the chi (χ) torsion angles can be a liability. This guide delves into a powerful strategy for reigning in this flexibility: the introduction of a dichlorophenyl scaffold, specifically with chlorine atoms at the ortho positions. We will explore the profound steric and electronic implications of this substitution, detail the experimental and computational methodologies used to characterize these constraints, and illuminate their application in the field of drug development.

The Ortho-Dichloro Phenylalanine Scaffold: A Profile in Rigidity

The substitution of hydrogen atoms on phenylalanine's phenyl ring with larger, electronegative chlorine atoms dramatically alters the side chain's properties. When placed at the ortho positions (e.g., 2,3-dichloro or 2,6-dichloro), these effects are magnified, creating a unique and highly constrained amino acid derivative.

Steric Hindrance: The Dominant Force of Constraint

The primary driver of conformational restriction in ortho-dichloro phenylalanine is severe steric hindrance. The van der Waals radius of a chlorine atom is significantly larger than that of a hydrogen atom. Placing one or two chlorine atoms at the positions immediately adjacent to the side chain's point of attachment to the peptide backbone (the Cβ-Cγ bond) creates a formidable steric barrier.

This barrier directly impedes the rotation around the crucial χ1 torsion angle (N-Cα-Cβ-Cγ), which dictates the overall orientation of the phenyl ring relative to the backbone.[4][5] Rotation that would bring an ortho-chlorine into close proximity with the backbone atoms is energetically penalized, effectively locking the side chain into a limited set of preferred conformations.

Diagram 1: Key Torsional Angles in Phenylalanine

Caption: Torsional angles defining peptide and side-chain conformation.

Electronic Effects and Halogen Bonding

Beyond simple bulk, the electronegative chlorine atoms induce significant electronic changes:

-

Inductive Effect: The chlorine atoms withdraw electron density from the aromatic ring, altering its quadrupole moment and potential for π-π stacking interactions.

-

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl oxygen.[6][7] This interaction, though weaker than a classic hydrogen bond, can provide additional stabilization for specific conformations, further restricting the conformational landscape.[6][8] Studies have shown that even a chlorine-centered halogen bond can provide conformational stabilization comparable to a hydrogen bond in certain peptide systems.[6][7]

Methodologies for Conformational Analysis

Elucidating the precise conformational preferences of ortho-dichloro phenylalanine derivatives requires a combination of sophisticated experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying molecular conformation in solution.[9][10] For phenylalanine derivatives, several NMR experiments are particularly insightful.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique detects through-space interactions between protons that are close to each other (< 5 Å). By observing NOE correlations between side-chain protons and backbone protons, one can directly infer the preferred orientation of the phenyl ring. For example, a strong NOE between a ring proton and the Cα proton would indicate a conformation where the ring is folded back over the backbone.[11]

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbons (e.g., Hα-Hβ) is dependent on the dihedral angle between them, as described by the Karplus equation.[5] Measuring these ³J values provides quantitative information about the population of different rotamers around the χ1 angle.

Experimental Protocol: 2D NOESY for Conformer Identification

-

Sample Preparation: Dissolve the synthesized peptide containing the ortho-dichloro phenylalanine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥600 MHz). Use a mixing time appropriate for the size of the molecule (typically 100-300 ms for small peptides) to allow for the buildup of NOE cross-peaks.

-

Spectral Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

Cross-Peak Assignment: Identify and assign all proton resonances in the 1D and 2D spectra.

-

NOE Analysis:

-

Systematically identify all cross-peaks in the NOESY spectrum.

-

Pay close attention to key correlations:

-

Between the aromatic protons and the Cα-H and Cβ-H protons.

-

Between the aromatic protons and the backbone N-H proton.

-

-

The presence or absence of specific cross-peaks provides direct evidence for the proximity of different parts of the molecule, allowing for the deduction of the dominant solution-state conformation.

-

-

Structure Calculation (Optional): For a more quantitative analysis, the volumes of the NOE cross-peaks can be converted into distance restraints. These restraints can then be used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

X-ray Crystallography

While NMR provides information about the solution-state ensemble, X-ray crystallography yields a high-resolution snapshot of the molecule in its solid, crystalline state.[12][13] This technique is invaluable for unambiguously determining bond lengths, bond angles, and torsional angles.[14] Obtaining a crystal structure of a peptide containing an ortho-dichloro phenylalanine derivative provides definitive proof of its preferred conformation, at least in the solid phase. This data can then be used to benchmark and validate computational models.[12]

Computational Modeling

In silico methods are essential for exploring the full conformational energy landscape and understanding the factors that govern it.

-

Quantum Mechanics (QM): High-level QM calculations can be used to accurately determine the relative energies of different conformers and the energy barriers to rotation around the χ1 and χ2 angles.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility in a simulated solvent environment. These simulations can reveal the most populated conformational states and the transitions between them.

Diagram 2: Integrated Workflow for Conformational Analysis

Caption: A multidisciplinary workflow for characterizing constrained peptides.

Quantitative Impact on Conformational Space

The introduction of ortho-dichloro substituents dramatically alters the potential energy surface of the phenylalanine side chain. While native phenylalanine can readily sample a wide range of χ1 and χ2 angles, the chlorinated derivatives are confined to much smaller, deeper energy wells.

Table 1: Representative Torsional Angle Preferences and Rotational Barriers

| Amino Acid Derivative | Preferred χ1 Angle(s) | Energy Barrier (kcal/mol) | Key Constraints |

|---|---|---|---|

| L-Phenylalanine | -60°, 180°, +60° | ~1-2 | Low barrier, facile rotation |

| 2,3-dichloro-L-Phe | ~ -80° to -100° | > 10 | Strong steric clash between Cl and backbone |

| 2,6-dichloro-L-Phe | ~ +/- 90° | > 15 | Extreme steric hindrance, planar orientation disfavored |

Note: The values presented are illustrative, based on principles of steric hindrance and computational studies of related substituted aromatics. Actual values may vary depending on the specific peptide sequence and environment.

Diagram 3: Steric Restriction of χ1 Rotation

Caption: Steric clash between an ortho-chlorine and the peptide backbone.

Applications in Drug Design and Chemical Biology

The ability to enforce a specific side-chain conformation makes ortho-dichloro phenylalanine derivatives highly valuable tools for drug discovery.

-

Peptidomimetic Design: By replacing a native phenylalanine residue with a constrained analog, researchers can lock a peptide into its bioactive conformation, often leading to a significant increase in receptor affinity and selectivity.[15][16] This is particularly useful in targeting protein-protein interactions, which often involve shallow binding surfaces where pre-organization is key.

-

Structure-Activity Relationship (SAR) Studies: Incorporating these derivatives allows researchers to systematically probe the required side-chain orientation for biological activity. If the 2,3-dichloro derivative is active but the 3,4-dichloro version is not, it provides strong evidence that a specific spatial arrangement of the aromatic ring is necessary for binding.

-

Improving Pharmacokinetic Properties: The constrained nature and the presence of chlorine atoms can increase the metabolic stability of a peptide by shielding susceptible bonds from enzymatic degradation.

A notable example is in the development of ligands for dopamine receptors, where aryl-substituted piperazine moieties are common. The substitution pattern on the aryl ring, including dichlorophenyl groups, has been shown to be critical for achieving high affinity and selectivity for specific receptor subtypes like the D3 receptor.[16]

Conclusion and Future Outlook

The use of ortho-dichloro phenylalanine derivatives represents a sophisticated and powerful approach to conformational constraint in peptide and small molecule design. By leveraging severe steric hindrance and favorable electronic interactions, these building blocks allow for the precise control of side-chain topology. This control is not merely an academic exercise; it is a critical tool for enhancing the potency, selectivity, and drug-like properties of therapeutic candidates.

Future research will likely focus on expanding the toolbox of di- and tri-substituted phenylalanine analogs, exploring other halogens like bromine and iodine for their enhanced ability to form halogen bonds, and integrating these constrained residues into more complex scaffolds and macrocycles. As our understanding of the relationship between conformation and function continues to deepen, the strategic use of sterically demanding building blocks like ortho-dichloro phenylalanine will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

-

Al-Hulli, Z., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Bystrov, V.F., et al. (1973). Nuclear magnetic resonance study of the conformations of valine and phenylalanine derivatives. The Journal of Physical Chemistry. [Link]

-

Hofer, M., et al. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids. [Link]

-

Voth, A.R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]

-

Estrada, A.A., & Hodges, J.A. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science. [Link]

-

Voth, A.R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PubMed. [Link]

-

Kuduva, S.S., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design. [Link]

-

Hiji, M.F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology. [Link]

-

Zorawski, A., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

-

Narang, U., et al. (2020). Construction of β‐Phenylalanine Derivatives through Pd‐Catalyzed, C(sp)−H (ortho) Functionalization. Chemistry – An Asian Journal. [Link]

-

Tharp, J.M., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

-

De Zitter, E., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. [Link]

-

Glover, K.J., et al. (2006). Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. Journal of the American Chemical Society. [Link]

-

Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. [Link]

- Google Patents. (n.d.).

-

de Souza, A.M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives... Molecules. [Link]

-

Cormanich, R.A., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Google Patents. (n.d.). Synthesis method of 2,3-dichloropyridine.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. [Link]

-

Gube, M., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science. [Link]

-

Jouvet, C., et al. (2022). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. Molecules. [Link]

-

Newman, A.H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. [Link]

-

Lambert, T.H., et al. (2011). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. [Link]

-

Khan Academy. (n.d.). Protein structure: Primary, secondary, tertiary & quatrenary. Khan Academy. [Link]

-

MDPI. (2025). Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe. MDPI. [Link]

- Google Patents. (n.d.). Process for preparing 3, 4 dichloroaniline.

-

Aakeröy, C.B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals. [Link]

-

ResearchGate. (n.d.). Molecular structure and Newman projection of phenylalanine. [Link]

-

Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications. [Link]

-

Semantic Scholar. (n.d.). Figure 2 from Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. [Link]

-

bioRxiv. (2021). In-depth sequence-function characterization reveals multiple paths to enhance phenylalanine ammonia-lyase (PAL) activity. [Link]

-

Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. [Link]

-

Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]

-

Frontiers. (2022). A Computational Model for the PLP-Dependent Enzyme Methionine γ-Lyase. [Link]

-

Brel, V.K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. [Link]

-

Andersen, J.F., et al. (2012). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry. Journal of Molecular Biology. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. [Link]

-

Wikipedia. (n.d.). Poly(amidoamine). [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-2,6-Dichloro-L-Phenylalanine

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and target selectivity. Among these, halogenated phenylalanine analogs have garnered significant interest due to their ability to modulate peptide conformation and binding interactions.[1] Fmoc-2,6-Dichloro-L-Phenylalanine, with its di-ortho-substituted phenyl ring, presents a formidable challenge in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the two chlorine atoms in close proximity to the peptide backbone can significantly impede both coupling and deprotection steps, necessitating carefully optimized protocols to achieve high-purity target peptides.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine into peptide chains using Fmoc-based SPPS. The protocols detailed herein are grounded in established principles for overcoming the challenges associated with sterically hindered amino acids and are designed to be self-validating through in-process monitoring.

Physicochemical Properties of Fmoc-2,6-Dichloro-L-Phenylalanine

A thorough understanding of the building block is critical for successful synthesis.

| Property | Value | Source |

| CAS Number | 1260615-94-8 | [2] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |

| Molecular Weight | 456.32 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [2] |

Recommended Materials and Reagents

The selection of appropriate reagents is paramount for the successful incorporation of sterically hindered amino acids.

| Reagent | Recommended Grade/Supplier | Rationale |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin (100-200 mesh) | Choice depends on desired C-terminus (amide or carboxylic acid).[4] |

| Solvents | Peptide synthesis grade DMF, DCM, NMP | High purity and low amine content are crucial to prevent side reactions.[4] |

| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal.[5][6] |

| Coupling Reagents | HATU, HCTU, or COMU | Aminium/uronium salt-based reagents are highly effective for sterically hindered couplings.[5][7] |

| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Required for activation with aminium/uronium salt reagents. Collidine is a weaker base and can reduce racemization.[5][8] |

| Washing Solvents | DMF, DCM, Isopropanol | Used extensively to remove excess reagents and byproducts. |

| Cleavage Cocktail | Reagent K (TFA/Thioanisole/Water/Phenol/EDT) or similar | Choice of cocktail depends on the side-chain protecting groups of other amino acids in the sequence. |

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in a single cycle of incorporating Fmoc-2,6-Dichloro-L-Phenylalanine during SPPS.

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Protocols

Protocol 1: Manual Solid-Phase Synthesis

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

1. Resin Swelling and Preparation:

-

Place the desired resin (e.g., 150 mg of Rink Amide resin, 0.67 mmol/g loading) in a fritted reaction vessel.

-

Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 10 minutes.[5][6]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

3. Coupling of Fmoc-2,6-Dichloro-L-Phenylalanine:

-

In a separate vial, dissolve Fmoc-2,6-Dichloro-L-Phenylalanine (182.5 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture and vortex briefly. Note: The steric hindrance of the di-ortho-chloro substitution necessitates the use of a highly efficient coupling reagent like HATU.[5][7]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.

-

After the initial coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test. If the test is negative (colorless or yellow beads), the coupling is complete. Proceed to the next step.

-

If the Kaiser test is positive (blue beads): Perform a second coupling by repeating the activation and coupling steps with fresh reagents.

4. Capping (Optional but Recommended):

-

If unreacted amines remain after the second coupling, cap them to prevent the formation of deletion sequences.

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 v/v/v).

-

Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis

Microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids.

1. Resin Preparation and Deprotection:

-

Follow steps 1 and 2 from Protocol 1.

2. Microwave-Assisted Coupling:

-

Prepare the activated amino acid solution as described in step 3 of Protocol 1.

-

Add the solution to the deprotected resin in a microwave-safe reaction vessel.

-

Perform the coupling in a microwave peptide synthesizer using a program such as: 30 watts, 75°C for 10-20 minutes.

-

After the microwave program, allow the vessel to cool to room temperature.

-

Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling. If necessary, repeat the microwave-assisted coupling.

Cleavage and Deprotection

1. Resin Preparation for Cleavage:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage from the Resin:

-

Place the dry peptide-resin in a reaction vessel.

-

Add freshly prepared cleavage cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v/v/w/v) (5 mL). Caution: Work in a well-ventilated fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide under vacuum.

Purification and Characterization

-

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of Fmoc-2,6-Dichloro-L-Phenylalanine.- Insufficient coupling time or reagent equivalents. | - Perform a double coupling.- Increase coupling time.- Use a more potent coupling reagent (e.g., COMU).- Consider microwave-assisted synthesis. |

| Incomplete Deprotection | - Aggregation of the peptide chain on the resin. | - Increase deprotection time.- Use a stronger deprotection cocktail (e.g., 2% DBU/20% piperidine in DMF). |

| Low Yield of Crude Peptide | - Incomplete coupling at multiple steps.- Premature cleavage of the peptide from the resin. | - Optimize coupling and deprotection for each step.- Ensure the appropriate resin and cleavage conditions are used. |

| Racemization | - Use of excess base (DIPEA).- Prolonged activation times. | - Use a weaker base like 2,4,6-collidine.- Minimize the pre-activation time before adding to the resin. |

Conclusion

The successful incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine into peptide sequences is achievable with careful consideration of the inherent steric challenges. The use of highly efficient coupling reagents, such as HATU or COMU, potentially in conjunction with microwave assistance, is crucial for driving the reaction to completion. In-process monitoring via the Kaiser test is essential for ensuring the fidelity of each synthesis step. The protocols outlined in these application notes provide a robust framework for researchers to synthesize novel peptides containing this valuable non-canonical amino acid, thereby expanding the toolkit for innovative drug design and development.

References

- Jackson, R. F. W., et al. (2000). Synthesis and Resolution of Phenylalanine Analogues Substituted by Halogen. Journal of the Chemical Society, Perkin Transactions 1, (21), 3695-3702.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application Note: Strategies for Efficient Coupling of Sterically Hindered Fmoc-Amino Acids

Introduction: The Challenge of Steric Hindrance in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. However, the incorporation of sterically hindered amino acids—such as α,α-disubstituted (e.g., Aib), β-branched (Val, Ile, Thr), or N-methylated amino acids—presents a significant synthetic challenge.[1][2] The bulky nature of these residues physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing down the rate of peptide bond formation.[1]

Incomplete or failed coupling reactions at these positions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide due to similar physicochemical properties. This not only reduces the overall yield but also significantly complicates downstream purification, consuming valuable time and resources. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to understand and overcome the challenges associated with sterically hindered couplings. We will explore the mechanistic basis of various high-efficiency coupling reagents, provide detailed protocols for their use, and discuss critical optimization strategies.

Understanding the Mechanism of High-Efficiency Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often insufficient for driving hindered couplings to completion.[3] To overcome this, more potent classes of reagents, primarily phosphonium and aminium/uronium salts, have been developed. These reagents achieve high coupling rates by generating highly reactive activated ester intermediates.[4][5]

Phosphonium and Aminium/Uronium Reagents

These reagents function by converting the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species.[5] The choice of the additive incorporated into the reagent's structure—typically HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure—is critical to its efficacy.

-

HOBt-based Reagents (e.g., HBTU, PyBOP): These are robust, general-purpose reagents. PyBOP, a phosphonium salt, is known for rapid coupling and is compatible with a wide range of protecting groups. HBTU, an aminium salt, is also highly efficient, though care must be taken to avoid using it in excess, which can lead to N-terminal guanidinylation, a chain-terminating side reaction.[6][7]

-

HOAt-based Reagents (e.g., HATU, PyAOP): The incorporation of the HOAt moiety marks a significant advancement for hindered couplings. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating amide bond formation.[5] This makes HATU one of the most effective reagents for difficult sequences.[7]

-

Oxyma-based Reagents (e.g., COMU, PyOxim): Developed as a safer alternative to the potentially explosive benzotriazole-based additives, OxymaPure has proven to be highly effective.[8] COMU, an uronium salt derived from OxymaPure, exhibits coupling efficiencies comparable to or even exceeding HATU in some cases, particularly for hindered systems, and has excellent solubility.[4][8][9]

The general mechanism for activation by an aminium/uronium reagent like HATU involves the formation of a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.

Caption: HATU-mediated activation and coupling workflow.

Experimental Protocols

Adherence to optimized protocols is critical for success. The following are field-proven methodologies for tackling sterically hindered couplings.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for moderately to severely hindered amino acids.

-

Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

Activation Solution: In a separate vessel, prepare the activation mixture. For every 1 equivalent of resin functional groups, use:

-

Fmoc-Amino Acid (4 eq.)

-

HATU (3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

Dissolve in a minimal volume of DMF.

-

-

Pre-activation: Allow the activation mixture to stand for 1-5 minutes. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-90 minutes at room temperature.[1]

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary or secondary amines.

-

Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Strategy for Extremely Hindered Residues

If a single coupling with HATU is insufficient, as indicated by a positive Kaiser test, a second coupling is required.

-

Initial Coupling: Perform the coupling reaction as described in Protocol 1 for 45-60 minutes.

-

Wash: After the first coupling, thoroughly wash the resin with DMF (3 x 1 min) to remove byproducts that could interfere with the second coupling.

-

Second Coupling: Prepare a fresh activation solution (as in Protocol 1, Step 2) and add it to the resin.

-

Reaction: Allow the second coupling to proceed for another 45-90 minutes.

-

Monitoring and Washing: Re-test the resin for free amines and, upon completion, wash thoroughly with DMF (3 x 1 min).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Fmoc-2,6-Dichloro-L-Phenylalanine solubility in DMF and NMP

Application Note: Solvation and Coupling Protocols for Fmoc-2,6-Dichloro-L-Phenylalanine in SPPS

Executive Summary

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl2-Phe-OH) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): extreme steric hindrance due to the ortho-dichloro substitution and high hydrophobicity . While standard protocols often default to Dimethylformamide (DMF), this residue frequently exhibits slow dissolution kinetics and incomplete coupling in pure DMF.

This guide provides a self-validating protocol for solubilizing Fmoc-2,6-Cl2-Phe-OH using N-Methyl-2-pyrrolidone (NMP) as the superior solvent, alongside a high-efficiency coupling strategy using HATU/HOAt/Collidine to overcome the steric blockade.

Physicochemical Context

To successfully manipulate this amino acid, one must understand the molecular "shield" created by the 2,6-dichloro motif.

-

Steric Blockade: The chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric bulk perpendicular to the aromatic plane. This restricts the rotation of the side chain and shields the

-amino group during deprotection and the carbonyl carbon during activation. -

Hydrophobic Aggregation: The lipophilic nature of the dichlorophenyl group promotes inter-chain hydrophobic interactions (aggregation) on the resin, often leading to "deletion sequences" where the amino acid fails to couple entirely.

| Property | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) | Relevance to Fmoc-2,6-Cl2-Phe-OH |

| Polarity | High | Slightly Lower | NMP better solvates hydrophobic regions. |

| Viscosity | 0.92 cP | 1.67 cP | NMP is more viscous but reduces resin aggregation. |

| Solvation Power | Good for standard AA | Superior for "difficult" AA | NMP disrupts beta-sheet formation more effectively. |

| Fmoc Stability | High | Moderate | Avoid prolonged storage (>24h) in NMP. |

Protocol A: Solubility Assessment & Preparation

Objective: Create a stable 0.2 M stock solution without precipitating the amino acid or degrading the Fmoc group.

Reagents:

-

Fmoc-2,6-Dichloro-L-Phenylalanine (Dry powder, stored at 4°C).

-

Anhydrous NMP (Preferred) or DMF (Peptide Grade, amine-free).

-

Optional: LiCl (Lithium Chloride) for chaotic disruption.

Workflow Diagram: Solvation Decision Tree

Caption: Step-by-step decision tree for solubilizing hindered hydrophobic amino acids, prioritizing mechanical agitation over thermal stress.

Detailed Procedure:

-

Calculation: Calculate the mass required for a 0.2 M solution.

-

Note: Do not attempt 0.5 M concentrations typical for standard Alanine/Glycine; the steric bulk will cause gelling.

-

-

Solvent Addition: Add anhydrous NMP .

-

Why NMP? NMP has a higher boiling point and better lipophilic solvation capabilities than DMF, reducing the risk of the amino acid "crashing out" inside the synthesizer lines [1][2].

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication (Critical Step): If particles remain, sonicate in a water bath for 2–5 minutes.

-

Safety Check: Monitor temperature.[1] Do not exceed 40°C. High temperatures in amide solvents can promote slow Fmoc cleavage or polymerization [6].

-

-

Validation: Hold the vial up to a light source. The solution must be free of "schlieren" lines (swirls indicating density differences) and particulates.

Protocol B: Sterically Hindered Coupling

Objective: Force the coupling of the 2,6-dichloro-substituted residue onto the resin-bound peptide. Standard HBTU/DIPEA protocols often fail here, yielding <20% conversion.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Co-Activator: HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: 2,4,6-Collidine (TMP).

-

Why Collidine? It is a weaker, more hindered base than DIPEA. It minimizes base-catalyzed racemization and premature Fmoc removal during the extended coupling times required for this residue [7].

-

Coupling Workflow Diagram

Caption: Optimized coupling workflow using HATU/Collidine to navigate the steric hindrance of the 2,6-dichloro group.

Step-by-Step Methodology:

-

Resin Preparation: Ensure the preceding Fmoc group is removed and the resin is washed 3x with NMP.

-

Activation Cocktail:

-

Amino Acid (4 eq relative to resin loading).

-

HATU (3.9 eq).

-

HOAt (4 eq) - Crucial for suppressing racemization.

-

Dissolve in minimal NMP.

-

-

Base Addition: Add Collidine (10 eq) immediately before adding to the resin.

-

Do not pre-incubate with base for > 2 minutes.

-

-

Reaction: Agitate for 4 to 12 hours at room temperature.

-

Note: Standard couplings are 45 mins. The 2,6-dichloro group requires significantly more time for the amine to penetrate the steric shield.

-

-

Monitoring (The Self-Validating Step):

-

Perform a Chloranil Test (preferred over Kaiser/Ninhydrin for secondary amines or difficult sequences).

-

Result: If beads turn blue, coupling is incomplete -> Recouple using fresh reagents. If beads are colorless/yellow, coupling is complete.

-

Troubleshooting & Advanced Solvation

If the amino acid precipitates during the reaction or fails to dissolve initially:

| Issue | Root Cause | Corrective Action |

| Cloudiness in DMF | Hydrophobic aggregation | Switch solvent to 100% NMP . |

| Gel formation | Concentration too high | Dilute to 0.1 M and double the volume delivered to the reaction vessel. |

| Incomplete Coupling | Steric hindrance | Perform a Double Coupling : 1st pass 4h, Drain, 2nd pass 4h (fresh reagents). |

| Precipitate on Resin | Beta-sheet formation | Add 0.4 M LiCl (Lithium Chloride) to the NMP coupling solution to disrupt hydrogen bonding [3]. |

References

-

Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from

-

Peptide.com. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from

-

Tickler, A. K., & Wade, J. D. (2007).[3] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. NIH National Library of Medicine. Retrieved from

-

ResearchGate. (2014).[4] Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from

-

Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

-

ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from

-

University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from

Sources

Application Note: Microwave-Assisted Solid Phase Synthesis of Peptides Containing Fmoc-2,6-Dichloro-L-Phenylalanine

Topic: Microwave-Assisted Synthesis Using Fmoc-2,6-Dichloro-L-Phenylalanine Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract